molecular formula C9H16ClNO2 B13575694 Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride CAS No. 2792185-93-2

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride

Cat. No.: B13575694
CAS No.: 2792185-93-2
M. Wt: 205.68 g/mol
InChI Key: ZPGOZLDMDCIFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the construction of the azabicyclo scaffold followed by esterification and hydrochloride salt formation. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of catalytic asymmetric reactions and desymmetrization processes starting from achiral tropinone derivatives are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs

Mechanism of Action

The mechanism of action of Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

2792185-93-2

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 3-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)9-3-2-7(4-9)5-10-6-9;/h7,10H,2-6H2,1H3;1H

InChI Key

ZPGOZLDMDCIFGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)CNC2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.